molecular formula C6H6N2O3 B125904 2-Amino-4-nitrophenol CAS No. 99-57-0

2-Amino-4-nitrophenol

Cat. No.: B125904
CAS No.: 99-57-0
M. Wt: 154.12 g/mol
InChI Key: VLZVIIYRNMWPSN-UHFFFAOYSA-N
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Description

2-Amino-4-nitrophenol is an organic compound with the molecular formula C6H6N2O3. It is a yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ether and benzene. This compound is known for its strong acidic and oxidative properties. It is used as an intermediate in the production of various dyes, pharmaceuticals, and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-nitrophenol can be synthesized through the partial reduction of 2,4-dinitrophenol. One common method involves the use of hydrazine hydrate as a reducing agent in the presence of a catalyst, such as ferric chloride hexahydrate and activated charcoal . The reaction conditions are mild, and the process is environmentally friendly, yielding high purity products with minimal byproducts .

Industrial Production Methods

In industrial settings, this compound is produced by the reduction of 2,4-dinitrochlorobenzene. This process involves hydrolysis followed by acidification to obtain 2,4-dinitrophenol, which is then reduced using hydrazine hydrate in the presence of a catalyst . This method is preferred due to its high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, hydrazine hydrate, catalytic hydrogenation.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Strong nucleophiles such as amines and thiols.

Major Products

    Reduction: 2,4-Diaminophenol.

    Oxidation: Quinonoid derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

2-Amino-4-nitrophenol is similar to other nitrophenol compounds such as:

  • 2-Amino-3-nitrophenol
  • 2-Amino-5-nitrophenol
  • 4-Amino-2-nitrophenol

Uniqueness

Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry.

Properties

IUPAC Name

2-amino-4-nitrophenol
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InChI

InChI=1S/C6H6N2O3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H,7H2
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InChI Key

VLZVIIYRNMWPSN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)O
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Molecular Formula

C6H6N2O3
Record name 2-AMINO-4-NITROPHENOL
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DSSTOX Substance ID

DTXSID6020062
Record name 2-Amino-4-nitrophenol
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Molecular Weight

154.12 g/mol
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Physical Description

2-amino-4-nitrophenol appears as orange prisms or yellow powder. No odor. (NTP, 1992), Yellow-brown or orange solid; [HSDB] Gold colored powder; [MSDSonline]
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Flash Point

100 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, diethyl ether, acetic acid, warm benzene, Soluble in acetone, In water, 925 mg/L at 23 °C
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Vapor Pressure

0.0000352 [mmHg]
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Mechanism of Action

Two hair dye components, carcinogenic 4-nitro-2-aminophenol and 5-nitro-2-aminophenol, induced Cu(II)-dependent DNA cleavage frequently at thymine and guanine residues in DNA fragments obtained from the c-Ha-ras-1 protooncogene. When the p53 tumor suppressor gene was used, 4-nitro-2-aminophenol caused Cu(II)-dependent piperidine-labile sites at poly G sequences. In the presence of Cu(II), both components increased 8-oxo-7,8-dihydro-2'-deoxyguanosine formation in DNA. The inhibitory effects of catalase and bathocuproine on DNA damage suggest the involvement of H2O2 and Cu(I). It is speculated that nitro-2-aminophenols undergo Cu(II)-mediated autoxidation to generate active oxygen species causing DNA damage which leads to their carcinogenesis.
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Color/Form

Orange prisms from water, Yellow-brown leaflets containing water of crystallization, Yellow-brown to orange prisms

CAS No.

99-57-0
Record name 2-AMINO-4-NITROPHENOL
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Record name Phenol, 2-amino-4-nitro-
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Melting Point

293 to 297 °F (anhydrous) (NTP, 1992), 80-90 °C /Monohydrate/; 143-145 °C /Anhydrous/
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Synthesis routes and methods I

Procedure details

Sodium 2,4-dinitrophenolate is prepared from 202.6 parts of 2,4-dinitrochlorobenzene in accordance with the statements of Example 1. 92 parts of ammonium chloride are added to the suspension of the 2,4-dinitrophenolate at 70° C., a pH value of 7.1 being established. 290.4 parts of 31.9% strength aqueous hydrosulphide solution are then added in the course of about 20 minutes, whilst stirring and monitoring the pH value. The pH value is reduced from 8.4 to 8.0 by adding a further 92 parts of ammonium chloride, and a further 290.4 parts of 31.9% strength hydrosulphide solution are then added at 70° to 75° C. in the course of about 20 minutes. The pH value thereby rises to 8.4. The reaction mixture is then subsequently stirred at about 70° C. for about 45 minutes. It is cooled to 15° to 20° C., 35 parts of sodium sulphite are added, followed by about 230 parts of 30% strength aqueous hydrochloric acid, in order to adjust the pH to 5. The sulphur-containing 2-amino-4-nitrophenol suspension is subsequently stirred at 5° to 10° C. for about 11/2 hours and is then filtered. 438.4 parts of a 34% strength aqueous paste of 2-amino-4-nitrophenol with a sulphur content of about 19% are obtained. This sulphur-containing filter cake is introduced into a solution of 53 parts of sodium carbonate in 400 parts of water. The mixture is warmed to about 55° to 60° C. and the sulphur is removed from the solution of sodium 2-amino-4-nitrophenolate by filtration. The filtrate is then cooled to about 20° C. and adjusted to pH 5 with about 107 parts of 30% strength aqueous hydrochloric acid. After cooling the mixture to about 5° C., it is filtered. 344 parts of a 42.1% strength aqueous press cake of 2-amino-4-nitrophenol, corresponding to 144.8 parts of 100% pure 2-amino-4-nitrophenol, are obtained. Yield: 94% of theory, relative to 2,4-dinitrochlorobenzene.
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Synthesis routes and methods II

Procedure details

202.6 parts of 2,4-dinitrochlorobenzene are converted into sodium 2,4-dinitrophenolate in accordance with the statements in Example 1 and, after adding 400 parts of water and 184 parts of ammonium chloride, the pH value is adjusted to 7.0. Reduction to sodium 2-amino-4-nitrophenolate is carried out with 580 parts of 31.9% strength hydrosulphide solution at pH values of at most 9, whilst stirring and monitoring the pH. After addition of the hydrosulphide, the mixture is subsequently stirred at 70° to 75° C. for about 45 minutes and the sulphur which has precipitated is filtered off. 100 g of sodium sulphite are added to the filtrate and the mixture is cooled to about 15° C. and adjusted to a pH of 5.6 to 5.8 with 136 parts of 30% strength hydrochloric acid. The mixture is subsequently stirred for about a further hour at 5° to 10° C. and filtered and the filter cake is rinsed with about 200 parts of 26% strength aqueous sodium chloride solution. 277.6 parts of a 53.3% strength aqueous press cake of 2-amino-4-nitrophenol, corresponding to 147.9 parts of 100% pure 2-amino-4-nitrophenol (96% of theory, relative to 2,4-dinitrochlorobenzene) are obtained. The product has a sulphur content of <0.1% and a melting point of 144° C.
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Synthesis routes and methods III

Procedure details

The preparation of sodium 2,4-dinitrophenolate and the hydrosulphide reduction to give sodium 2-amino-4-nitrophenolate is carried out in accordance with the statements of Example 8. When the reduction has ended, the sulphur-containing 2-amino-4-nitrophenolate solution is added to 310 parts of 30% strength aqueous hydrochloric acid. The sulphur is filtered off from the solution of 2-amino-4-nitro-phenol hydrochloride and 8 parts of concentrated hydrosulphite (sodium dithionite) are added to the filtrate. A pH value of 3.9 is then established with 30% strength sodium hydroxide solution and the 2-amino-4-nitrophenol suspension is cooled to 0°-5° C. After filtration, 190 g of 74.8% strength 2-amino-4-nitrophenol, corresponding to 142.1 g of 100% pure 2-amino-4-nitrophenol (92% of theory, relative to 2,4-dinitrochlorobenzene) are obtained.
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Synthesis routes and methods IV

Procedure details

45.4 Parts of the 1:1 chromium complex (obtained by the known process and containing 1 atom of chromium for each molecule of monoazo dyestuff) of the azo dyestuff from diazotised 6-nitro-4-methyl-2-amino-1-hydroxybenzene and 1-phenyl-3-sulphomethyl-5-pyrazolone are stirred in 1000 parts of hot water together with 33.9 parts of the monoazo dyestuff obtained by the known process from diazotised 4-nitro-2-amino-1-hydroxybenzene. The suspension is adjusted to pH 7 to 8 by addition of 20 parts vy volume of concentrated sodium hydroxide solution and subsequently stirred at 90°-95° C. until both starting dyestuffs can no longer be detected. The unitary chromium mixed complex present in clear solution is precipitated by the addition of sodium chloride, isolated by filtration, washed with sodium chloride solution, and then dried in vacuo. After it has been ground, the dyestuff is in the form of a dark red, readily water-soluble powder from a bath containing ammonium sulphate dyes wool or polyamide fibres in full scarlet shades with good fastness properties. It has the following constitution: ##STR15##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-nitrophenol
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Reactant of Route 6
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